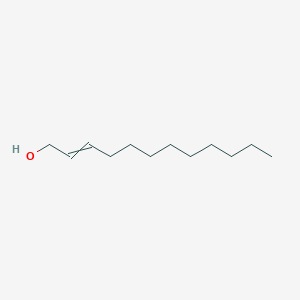

2-Dodecen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

dodec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRYPOCSLBIUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066760 | |

| Record name | 2-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22104-81-0 | |

| Record name | 2-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22104-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Alpha,beta Unsaturated Fatty Alcohols in Organic Synthesis and Natural Product Chemistry

Alpha,beta-unsaturated alcohols are a class of organic compounds characterized by a carbon-carbon double bond between the alpha and beta carbons relative to a hydroxyl group. wikipedia.org This structural arrangement confers unique reactivity, making them exceptionally valuable building blocks in organic synthesis and central to the structure of many natural products. aem.azindexcopernicus.com

The significance of these compounds stems from the dual reactivity of the alcohol and the alkene functional groups. The conjugated system allows for 1,2-additions or 1,4-conjugate additions, providing synthetic chemists with versatile pathways to more complex molecules. wikipedia.org These alcohols can be oxidized to form the corresponding α,β-unsaturated aldehydes or carboxylic acids, which are themselves important industrial chemicals and synthetic intermediates. aem.azresearchgate.net For instance, the oxidation of unsaturated alcohols is a key step in producing valuable compounds used in the fragrance, food, cosmetic, and pharmaceutical industries. aem.azresearchgate.net

Furthermore, the double bond can be selectively hydrogenated to produce saturated alcohols, or the entire molecule can be reduced. conicet.gov.ar This selectivity is crucial in multi-step syntheses. In natural product chemistry, the α,β-unsaturated alcohol motif is found in numerous biologically active molecules. Their synthesis is often a critical part of the total synthesis of these natural products. They serve as precursors for creating complex stereochemical architectures and can be elaborated into a wide array of other functional groups. indexcopernicus.com For example, trans-2-Dodecenol serves as an intermediate in the laboratory synthesis of analogues of sphingoid bases found in sea cucumbers, which may have cytotoxic activity against human colon cancer cells. chemicalbook.com

Stereochemical Considerations in Dodecenol Chemistry and Biological Activity

Stereoselective Synthesis Approaches

Stereoselective synthesis is essential for producing specific isomers of 2-dodecen-1-ol, which is often crucial for biological activity. Various powerful reactions in organic synthesis are employed to control the geometry of the C2-C3 double bond and the chirality of any stereocenters.

Wittig Reaction Applications for Controlled Olefin Geometry

The Wittig reaction is a cornerstone for the synthesis of alkenes with defined stereochemistry from aldehydes or ketones. pressbooks.pub By reacting a phosphorus ylide with a carbonyl compound, a carbon-carbon double bond is formed with predictable geometry. pressbooks.pub The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of (Z)-alkenes, unstabilized ylides are typically used under salt-free conditions.

A relevant application involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. For instance, the synthesis of (Z)-8-dodecen-1-ol, a related isomer, has been achieved with high stereoselectivity using a phosphonium ylide generated from 8-hydroxyoctyltriphenylphosphonium salt and a strong base like sodium amide (NaNH₂) or sodium hydride (NaH). This ylide is then reacted with n-butyraldehyde to yield the target (Z)-alkene. A modified approach using 8-bromooctyltriphenylphosphonium salt with potassium carbonate and 18-crown-6 (B118740) as a phase-transfer catalyst also demonstrates good Z-selectivity. These methods can be adapted to synthesize this compound by selecting the appropriate starting materials.

Table 1: Wittig Reaction Conditions for Z-Alkene Synthesis

| Base | Solvent | Temperature | Yield | Z/E Ratio |

|---|---|---|---|---|

| Sodium amide (NaNH₂) or Sodium hydride (NaH) | DMF/Toluene | 0°C to room temperature | 92% | 95:5 |

Data adapted from syntheses of a related isomer, (Z)-8-dodecen-1-ol.

Lindlar Catalysis in Alkyne Reduction for Z-Stereoselectivity

The partial hydrogenation of alkynes using a Lindlar catalyst is a classic and highly effective method for the synthesis of (Z)-alkenes. The Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead, facilitates the syn-addition of hydrogen to the alkyne, resulting in the cis-alkene. This method is particularly valuable for producing the (Z)-isomer of this compound with high purity.

The synthesis of (Z)-3-dodecen-1-ol, a structurally related compound, involves the hydrogenation of 3-dodecyn-1-ol (B3191523) over a Lindlar catalyst at atmospheric pressure and ambient temperature, affording the desired (Z)-alkenol. google.com Similarly, the reduction of 2-dodecyn-1-ol using a Lindlar catalyst would stereoselectively produce (Z)-2-dodecen-1-ol. The reaction is typically monitored by gas chromatography to prevent over-reduction to the corresponding alkane. google.com In some procedures, quinoline (B57606) is used as an additional poison to enhance the selectivity of the catalyst. lookchem.com

Table 2: Lindlar Catalysis for Z-Alkene Synthesis

| Substrate | Catalyst | Yield | Z/E Ratio |

|---|---|---|---|

| 12-Benzyloxy-4-dodecyne | 10% Pd/CaCO₃ | 95% | 97:3 |

Data from syntheses of related dodecenol isomers. google.com

Sharpless Epoxidation for Chiral Dodecenol Precursor Synthesis

The Sharpless asymmetric epoxidation is a powerful tool for introducing chirality into molecules by converting allylic alcohols into optically active epoxy alcohols. libretexts.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (t-BuOOH). libretexts.org The choice of L-(+)-DET or D-(-)-DET determines the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the epoxy alcohol with high enantiomeric excess. libretexts.org

In the context of dodecenol synthesis, (Z)-2-dodecen-1-ol can be epoxidized using the Sharpless protocol to create a chiral epoxy alcohol. lookchem.com This chiral intermediate can then be used in subsequent steps to construct more complex molecules. The high degree of regio- and stereocontrol makes this method invaluable for the synthesis of biologically active compounds. acs.org The enantiomeric purity of the resulting epoxy alcohols often ranges from 84% to over 95% ee. libretexts.orgresearchgate.net

Zinc-Mediated Reductions for Stereospecific Dienoic Alcohol Formation

Zinc, often in an activated form such as a zinc-copper couple, serves as a reagent for the stereospecific reduction of certain functional groups. organic-chemistry.org An activated zinc hydrogenation technique has been applied to the synthesis of (Z,E)-5,7-dodecadien-1-ol from (E)-7-dodecen-5-yn-1-ol. usda.gov This method is noted for its simplicity and its ability to produce conjugated dienes without significant side reactions. usda.gov

Specifically, zinc activated with copper and silver has been used for the cis-reduction of conjugated trienynes. usda.gov The reduction of 2-dodecyn-1-ol with a Zn/Cu/Ag reducing agent has been reported to yield (Z)-2-dodecen-1-ol. usda.gov Zinc-mediated reductions can also be chemoselective, for example, reducing aldehydes and ketones to their corresponding alcohols in the presence of other functional groups. researchgate.net

Organometallic Reagents in Dodecenol Backbone Construction

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are fundamental in organic synthesis for the formation of carbon-carbon bonds. numberanalytics.com These reagents act as potent nucleophiles and can react with electrophiles like epoxides to construct the carbon backbone of molecules like this compound. scribd.com

For example, the synthesis of 3-dodecyn-1-ol, a precursor to (Z)-3-dodecen-1-ol, was achieved by reacting 1-decyne (B165119) with n-butyllithium to form a lithium acetylide. google.com This nucleophile then opens ethylene (B1197577) oxide to form the desired alkynol. google.com Gilman reagents (lithium diorganocopper reagents) are another class of organometallic compounds that are useful for coupling reactions, including with vinylic halides, where the stereochemistry of the double bond is retained. scribd.com These types of reactions are instrumental in building the dodecenol carbon chain from smaller fragments.

Non-Stereoselective Synthetic Pathways

In some applications, a specific stereoisomer of this compound is not required, or a mixture of isomers is acceptable. In such cases, non-stereoselective synthetic methods can be employed. These methods are often simpler and more cost-effective. One general approach involves the hydrogenation of a dodecadienal, which can result in a mixture of dodecenol and dodecadienol isomers. google.com The ratio of these products can sometimes be controlled by adjusting the reaction time. google.com The catalysts for such hydrogenations can include ruthenium, iridium, rhodium, platinum, and palladium. google.com

Another example is the synthesis of 8(Z/E)-dodecen-1-ol acetate (B1210297), where an ozonolysis product, 8-acetoxyoctanal, is coupled with a Wittig reagent, resulting in a Z/E mixture of the final product. jlu.edu.cn While this example produces an acetate, the underlying principle of a non-stereoselective Wittig reaction can be applied to the synthesis of the alcohol itself.

Hydroformylation of Olefinic Precursors

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the conversion of olefins into aldehydes. researchgate.net This process involves reacting an olefin with a mixture of carbon monoxide and hydrogen, known as syngas, in the presence of a transition metal catalyst. google.com For the synthesis of dodecenol, 1-dodecene (B91753) is a common starting material. The resulting aldehydes can then be hydrogenated to produce the corresponding alcohols. rsc.org

The choice of catalyst, typically based on rhodium or cobalt, is critical in directing the regioselectivity of the reaction to favor either linear or branched aldehydes. researchgate.net While rhodium catalysts are highly active, cobalt-based systems are also widely used in industrial applications. rsc.org The reaction conditions, including pressure and temperature, are carefully optimized to maximize the yield of the desired aldehyde isomer. scribd.com For instance, the hydroformylation of long-chain olefins like 1-dodecene can be challenging, often resulting in moderate yields and selectivities. researchgate.net

Following the hydroformylation step, the catalyst must be removed before the subsequent hydrogenation of the aldehyde to the alcohol. This "decobalting" step, in the case of cobalt catalysts, often involves oxidation to convert the cobalt into a water-soluble salt that can be separated from the organic phase. rsc.org The final hydrogenation of the aldehyde to this compound can be achieved using various catalysts such as copper, nickel, or mixed metal systems. rsc.org

| Parameter | Description | Significance |

|---|---|---|

| Olefin Precursor | Typically 1-undecene (B165158) or 1-dodecene. | The starting material that determines the carbon chain length. |

| Catalyst | Rhodium or Cobalt complexes. researchgate.netrsc.org | Influences reaction rate, regioselectivity, and operating conditions. researchgate.net |

| Syngas (CO/H₂) Ratio | The molar ratio of carbon monoxide to hydrogen. google.com | Affects the selectivity towards aldehyde formation versus hydrogenation of the olefin. |

| Temperature and Pressure | Reaction conditions that are optimized for catalyst activity and stability. scribd.com | Crucial for achieving high conversion and desired product distribution. |

Reduction of Fatty Acid Derivatives to Dodecenols

Another significant route to dodecenols involves the reduction of dodecenoic acid or its esters. This approach is particularly useful for accessing specific isomers, depending on the availability of the corresponding unsaturated fatty acid. For instance, (Z)-5-dodecenoic acid can be reduced to (Z)-5-dodecen-1-ol. frontiersin.org

A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). frontiersin.orgscispace.com This reagent is highly efficient in converting carboxylic acids and esters to their corresponding primary alcohols. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran. scispace.com Another method involves the catalytic hydrogenation of unsaturated esters, followed by saponification to yield the alcohol.

The choice of the starting fatty acid derivative is paramount as it dictates the position and stereochemistry of the double bond in the final alcohol product. For example, the reduction of 11-dodecenoic acid yields 11-dodecen-1-ol.

Multi-Step Coupling Reactions in Dodecenol Framework Elaboration

Complex dodecenol isomers can be constructed through multi-step coupling reactions, which offer a high degree of control over the final molecular architecture. These methods often employ organometallic reagents and palladium-catalyzed cross-coupling reactions. acs.org

One such strategy involves the coupling of smaller, functionalized fragments. For instance, a C6 fragment can be coupled with another C6 fragment to build the C12 backbone of dodecenol. The Wittig reaction is a classic method for forming carbon-carbon double bonds with good stereocontrol, reacting a phosphonium ylide with an aldehyde. mdpi.com

Another powerful technique is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. This allows for the precise formation of C-C bonds. Similarly, the Sonogashira coupling can be used to link terminal alkynes with vinyl or aryl halides, which can then be selectively reduced to the desired alkene geometry. tandfonline.com These multi-step sequences often involve the use of protecting groups to shield reactive functional groups during the coupling steps, followed by deprotection to reveal the final dodecenol product. tandfonline.com For example, a tetrahydropyranyl (THP) ether can be used to protect a hydroxyl group. tandfonline.com

Advanced Purification and Isolation Techniques in Dodecenol Synthesis

The purification of this compound from reaction mixtures is a critical step to ensure high purity, especially for applications that are sensitive to isomeric impurities.

Preparative Chromatography Methodologies for High Purity

Preparative chromatography is a powerful technique for isolating and purifying compounds from complex mixtures. rssl.com For this compound, both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) can be employed. sielc.comgoogle.com

In normal-phase chromatography, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. google.com This method can be effective for separating isomers. For more challenging separations, reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, offers an alternative with different selectivity. sielc.com A typical mobile phase for reverse-phase separation of this compound might consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

The selection of the column and mobile phase is crucial for achieving the desired separation. The goal is to maximize the resolution between the target compound and any impurities, allowing for the collection of highly pure fractions. rssl.com

| Technique | Stationary Phase | Mobile Phase | Typical Application |

|---|---|---|---|

| Normal-Phase HPLC | Polar (e.g., Silica Gel) google.com | Non-polar (e.g., Hexane/Ether) google.com | Separation of isomers with different polarities. |

| Reverse-Phase HPLC | Non-polar (e.g., C18) sielc.com | Polar (e.g., Acetonitrile/Water) sielc.com | Separation of non-polar compounds and isomers. |

| Gas Chromatography (GC) | Varies (e.g., OV-101, Carbowax) google.com | Inert Gas (e.g., Helium, Nitrogen) | Separation of volatile isomers. google.com |

Fractional Distillation Enhancements for Isomer Separation

Fractional distillation is a fundamental technique for separating liquids with different boiling points. savemyexams.com However, the separation of geometric isomers, such as cis and trans isomers of this compound, can be challenging due to their often very similar boiling points. stackexchange.comvedantu.com

To enhance the separation, specialized distillation columns with high theoretical plate counts are required. Vacuum distillation is also commonly employed to lower the boiling points and prevent thermal degradation of the compounds. While fractional distillation may not be sufficient to separate enantiomers (R/S isomers), it can be effective for diastereomers and, to some extent, geometric isomers. stackexchange.comgoogle.com In cases where the boiling points are extremely close, derivatization of the alcohols to esters can sometimes increase the boiling point difference, facilitating separation by distillation. google.com

Post-Treatment Strategies for Catalytic Residue Removal

After syntheses involving metal catalysts, such as hydroformylation, it is imperative to remove any residual catalyst from the product. These residues can affect the stability and purity of the final product.

A common method for removing cobalt catalysts is an oxidative treatment that converts the metal into a water-soluble salt, which can then be extracted with water. rsc.org For palladium catalysts used in coupling reactions, filtration through a solid support like Celite can be effective. prepchem.com Further purification can be achieved by washing the organic product solution with aqueous solutions of chelating agents or mild acids or bases to sequester and remove trace metal ions. google.com.nagoogle.com The choice of post-treatment strategy depends on the specific catalyst used and the nature of the product.

Biosynthetic Pathways and Enzymatic Mechanisms of 2 Dodecen 1 Ol

Endogenous Biosynthesis Routes: Interconnections with Glycolysis and Fatty Acid Metabolism

The biosynthesis of 2-dodecen-1-ol is intrinsically linked to fundamental cellular metabolic pathways, primarily glycolysis and fatty acid metabolism. These pathways provide the necessary precursors and energy for the construction of the C12 carbon chain and its subsequent modifications. In many organisms, particularly insects that use long-chain alcohols as pheromones, the synthesis is a specialized branch of general lipid biosynthesis. researchgate.net

The process begins with the de novo synthesis of fatty acids. The primary building block for this is acetyl-CoA, a central molecule in metabolism. researchgate.net Glycolysis, the breakdown of glucose, is a major source of acetyl-CoA via the pyruvate (B1213749) dehydrogenase complex. Alternatively, the β-oxidation of existing fatty acids can also supply acetyl-CoA. researchgate.net This acetyl-CoA is carboxylated to form malonyl-CoA, the direct substrate for the fatty acid synthase (FAS) complex. researchgate.net

The FAS system iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, typically producing saturated fatty acids such as palmitic acid (C16:0) or stearic acid (C18:0). researchgate.netfrontiersin.org To achieve the specific 12-carbon length of dodecenol, these longer fatty acids may undergo a controlled chain-shortening process through a limited number of β-oxidation cycles. researchgate.net

The introduction of the double bond at the second carbon position is a critical step, which is catalyzed by specific fatty acyl-CoA desaturases. These enzymes introduce unsaturation at precise locations within the acyl chain. Following desaturation and any necessary chain-length modification, the resulting dodecenoyl-CoA molecule is channeled for final modification into the alcohol.

Table 1: Metabolic Pathway Interconnections in this compound Biosynthesis

| Metabolic Pathway | Key Contribution | Precursors/Products |

|---|---|---|

| Glycolysis | Provides the initial carbon building blocks. | Glucose → Pyruvate → Acetyl-CoA researchgate.net |

| Fatty Acid Synthesis (FAS) | Assembles the saturated carbon backbone. | Acetyl-CoA + Malonyl-CoA → Palmitoyl-CoA (C16) / Stearoyl-CoA (C18) researchgate.netfrontiersin.org |

| Fatty Acid Metabolism | Modifies the carbon chain length and saturation. | Desaturation (by Desaturases), Chain-shortening (by β-oxidation) researchgate.net |

| Acyl-Reduction Pathway | Reduces the activated fatty acid to the final alcohol. | Dodecenoyl-CoA → this compound frontiersin.orgresearchgate.net |

Isotopic Labeling Studies in Pathway Elucidation and Precursor Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and definitively map biosynthetic pathways. beilstein-journals.org By introducing molecules containing stable isotopes (e.g., ¹³C, ²H) into a biological system, researchers can follow the incorporation of these labeled atoms into the final product, such as this compound. beilstein-journals.orgsigmaaldrich.com This methodology has been fundamental in confirming the connections between primary metabolism and the synthesis of specialized secondary metabolites. beilstein-journals.org

In the context of this compound biosynthesis, labeling studies typically involve feeding an organism precursors like ¹³C-labeled glucose or acetate (B1210297). The organism metabolizes these labeled compounds through glycolysis and fatty acid synthesis. Subsequently, the this compound produced is isolated, and the distribution of the ¹³C label is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). beilstein-journals.org

For instance, if ¹³C-1-acetate is supplied, the label is expected to appear at alternating carbons in the fatty acid chain, confirming the stepwise addition of two-carbon units by the FAS complex. The use of uniformly labeled (U-¹³C) glucose can help to verify the flow of carbon from carbohydrate metabolism into the lipid pool. sigmaaldrich.com These experiments provide unambiguous evidence for the origin of the carbon skeleton and can reveal unexpected rearrangements or metabolic routes. beilstein-journals.orgresearchgate.net

Table 2: Examples of Isotopic Labeling in Biosynthetic Studies

| Isotopic Precursor | Biological Process Investigated | Analytical Method | Information Gained |

|---|---|---|---|

| [1-¹³C]Acetate | Fatty Acid Synthesis | NMR/MS | Confirms the incorporation of C2 units into the acyl chain. beilstein-journals.org |

| [U-¹³C]Glucose | Glycolysis & Fatty Acid Synthesis Link | NMR/MS | Traces carbon flow from carbohydrates to the final lipid product. sigmaaldrich.com |

| [²H]Deuterated Fatty Acids | Fatty Acid Metabolism & Modification | MS | Follows the direct conversion or modification of fatty acids. beilstein-journals.org |

Fatty Acyl-CoA/ACP Reductase-Dependent Pathways in Long-Chain Alcohol Biosynthesis

The final and definitive step in the biosynthesis of this compound is the reduction of the corresponding fatty acyl-CoA (or fatty acyl-ACP). This conversion is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs). frontiersin.orgresearchgate.net These enzymes are central to the production of primary alcohols in a wide range of organisms, from bacteria to plants and animals, where the products serve as components of waxes, pheromones, or biofuels. genome.jp

The FAR-dependent pathway executes a four-electron reduction of the thioester carbonyl group of a fatty acyl-CoA molecule to a primary alcohol. genome.jp The reaction proceeds in two steps and requires a reducing cofactor, typically NADPH. genome.jpnih.gov

First Reduction: The fatty acyl-CoA is first reduced to a fatty aldehyde intermediate.

Second Reduction: The aldehyde is immediately further reduced to the corresponding primary fatty alcohol.

Long-chain acyl-CoA + 2 NADPH + 2 H⁺ → Long-chain alcohol + 2 NADP⁺ + Coenzyme A genome.jp

The substrate specificity of FARs is a key determinant of the final alcohol produced. Different FAR enzymes exhibit distinct preferences for the chain length and degree of saturation of the fatty acyl-CoA substrate. frontiersin.orggoogle.com Therefore, an organism that produces this compound would possess a FAR that efficiently recognizes and reduces dodecenoyl-CoA.

Enzyme Characterization and Mechanistic Insights into Dodecenol Formation

The characterization of the specific enzymes involved provides crucial insights into the regulation and mechanism of this compound synthesis. This involves isolating the relevant enzymes—desaturases and FARs—or expressing their genes in a heterologous host (like yeast or E. coli) to study their properties. frontiersin.orgcreative-proteomics.com

Enzyme characterization studies measure several key parameters:

Substrate Specificity: Determining the preferred chain length (e.g., C12 vs. C14, C16) and the required position and stereochemistry of the double bond of the acyl-CoA substrate. frontiersin.org

Cofactor Requirements: Confirming the dependence on cofactors like NADPH for reductase activity. nih.gov

Kinetics: Measuring kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) to understand the enzyme's efficiency. wiley-vch.de

Optimal Conditions: Identifying the optimal pH and temperature for enzyme activity. thermofisher.com

Studies on various FARs have revealed important mechanistic details. For example, the inhibition of reductase activity by sulfhydryl reagents suggests the involvement of essential cysteine residues in the catalytic mechanism. nih.gov Heterologous expression of FAR genes from the plant Aegilops tauschii in yeast has allowed for detailed characterization, showing that different FARs are responsible for producing alcohols of specific chain lengths (C16, C18, C24, etc.). frontiersin.org A similar approach would be used to confirm the function of a putative dodecenol-producing FAR. The formation of the trans-2 double bond is likely established by a specific desaturase enzyme acting on the saturated C12 acyl-CoA precursor prior to the final reduction step.

Table 3: General Characteristics of Fatty Acyl-CoA Reductases (FARs)

| Characteristic | Description | Significance |

|---|---|---|

| Enzyme Class | Oxidoreductase genome.jp | Catalyzes a redox reaction. |

| Substrate | Long-chain fatty acyl-CoA google.com | The activated fatty acid to be reduced. |

| Product | Long-chain primary alcohol researchgate.net | The final product of the pathway. |

| Cofactor | Typically NADPH genome.jpnih.gov | Provides the reducing power for the reaction. |

| Intermediate | Fatty aldehyde (enzyme-bound) researchgate.netgenome.jp | The intermediate is not released, ensuring direct conversion to the alcohol. |

| Cellular Location | Often associated with the endoplasmic reticulum or microsomes. frontiersin.orgnih.gov | Positions the enzyme where fatty acid elongation and modification occur. |

| Regulation | Transcriptional regulation of the FAR gene. | Controls the production of specific alcohols in response to developmental or environmental cues. |

Reaction Mechanisms and Derivatization of 2 Dodecen 1 Ol

Reactivity of the Hydroxyl Group

The hydroxyl group of 2-dodecen-1-ol is a key site for various chemical modifications, including oxidation and substitution reactions. These transformations are fundamental for converting the alcohol into other important functional groups.

Oxidation Reactions to Alpha,Beta-Unsaturated Aldehydes and Carboxylic Acids

The oxidation of the primary allylic alcohol, this compound, can yield either an alpha,beta-unsaturated aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. chemguide.co.uklibretexts.org

To Aldehydes: Selective oxidation to the corresponding aldehyde, (E)-2-dodecen-1-al, can be achieved using milder oxidizing agents or by carefully controlling the reaction conditions to prevent overoxidation. chemguide.co.uk For instance, the use of a platinum black catalyst with electrochemically generated hydrogen peroxide has been shown to selectively oxidize (E)-2-dodecen-1-ol to (E)-2-dodecen-1-al in a 77% isolated yield. rsc.org This method is part of a broader strategy for the environmentally benign oxidation of various allylic alcohols. researchgate.netrsc.org Whole-cell biocatalysis, utilizing alcohol dehydrogenase, also presents a method for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes. nih.gov

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Conditions | Yield | Citation |

|---|---|---|---|---|

| (E)-2-Dodecen-1-al | Pt black, H2O2 (electrochemically generated) | Toluene, 60 °C | 77% | rsc.org |

| (Z)-8-Dodecenal | Potassium permanganate (B83412) (KMnO4) or Chromium trioxide (CrO3) | - | - | |

| (Z)-8-Dodecenoic acid | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) | Excess oxidizing agent | - |

Substitution Reactions for Functional Group Interconversion

The hydroxyl group of this compound is a poor leaving group; therefore, it typically requires conversion to a better leaving group to facilitate substitution reactions. msu.edulibretexts.org This can be achieved by protonation in a strong acid to form -OH2+, or by conversion to other intermediates like tosylates. msu.eduyoutube.com

Common substitution reactions include:

Halogenation: Reaction with hydrogen halides (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide. msu.eduyoutube.com Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are also effective reagents for this transformation. youtube.com

Esterification: this compound can react with carboxylic acids or their derivatives (like acid chlorides and anhydrides) to form esters. smolecule.commsu.edulibretexts.org For example, it can be acetylated to form 2-dodecen-1-yl acetate (B1210297). google.com

Formation of Tosylates: Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate ester. The tosylate group is an excellent leaving group, making it a valuable intermediate for subsequent nucleophilic substitution reactions. youtube.com

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to various addition reactions. numberanalytics.com

Selective Reduction Mechanisms: Hydrogenation and Partial Saturation

The double bond in this compound can be reduced to a single bond through hydrogenation, a reaction that involves the addition of hydrogen (H2) across the double bond, typically in the presence of a metal catalyst.

Complete Saturation: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to yield dodecan-1-ol. smolecule.com

Partial Hydrogenation: In molecules with multiple double or triple bonds, selective hydrogenation is crucial. For instance, the synthesis of (Z)-3-dodecen-1-ol is achieved through the stereoselective reduction of 3-dodecyn-1-ol (B3191523). researchgate.nettandfonline.com Similarly, the preparation of dodecadien-1-ol and dodecen-1-ol mixtures can be controlled by the hydrogenation time. google.com

Electrophilic Additions and their Stereochemical Outcomes

Electrophilic addition reactions are characteristic of alkenes. The reaction is initiated by the attack of an electrophile on the electron-rich double bond, forming a carbocation intermediate. numberanalytics.comdalalinstitute.com This intermediate is then attacked by a nucleophile to give the final product. dalalinstitute.com

The stereochemistry of the addition (syn- or anti-addition) is influenced by the nature of the reagent and the intermediate formed. dalalinstitute.comchemistrysteps.com For example, if the intermediate is a cyclic cation, the nucleophile will attack from the opposite side, resulting in anti-addition. dalalinstitute.com If the reaction proceeds through a non-cyclic, planar carbocation, a mixture of syn- and anti-addition products can be formed, potentially leading to a racemic mixture if a new chiral center is created. chemistrysteps.comlibretexts.orglibretexts.org The regioselectivity of the addition of unsymmetrical reagents is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. numberanalytics.com

Synthesis of Advanced this compound Derivatives

The dual reactivity of this compound allows for the synthesis of more complex molecules. For example, (2-Dodecen-1-yl)succinic anhydride (B1165640) is a derivative synthesized from this compound. This anhydride has been used in the chemical modification of polysaccharides like chitosan (B1678972) and sago starch, creating amphiphilic materials. sigmaaldrich.com

Furthermore, derivatization is often employed for analytical purposes. The conversion of this compound to its trimethylsilyl, trifluoroacetyl, pentafluoropropionyl, or heptafluorobutyryl derivatives can facilitate its analysis by gas chromatography/mass spectrometry (GC/MS). oup.comnih.gov

Trifluoroacetate (B77799) Ester Formation and Spectroscopic Characterization

The hydroxyl group of this compound can be readily esterified. A common derivatization is the reaction with a trifluoroacetylating agent to form the corresponding trifluoroacetate ester. This reaction is often employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, as the trifluoroacetyl group enhances the volatility and detectability of the parent alcohol.

The formation of trans-2-dodecen-1-ol, trifluoroacetate involves the reaction of trans-2-dodecen-1-ol with an agent like trifluoroacetic anhydride. The resulting ester, with the molecular formula C₁₄H₂₃F₃O₂, is a good electrophile. nih.gov This derivative has been identified in the GC-MS analysis of various natural extracts, such as in the leaves of Moringa oleifera and the plant Aristolochia krysagathra. amazonaws.comresearchgate.net

The spectroscopic characteristics of trans-2-dodecen-1-ol, trifluoroacetate are well-documented, providing a means for its unambiguous identification. nih.govnist.gov Mass spectrometry using electron ionization reveals a characteristic fragmentation pattern. nist.gov The NIST Mass Spectrometry Data Center has recorded the spectrum, which shows a total of 119 peaks. nih.gov

Table 1: Spectroscopic and Physical Property Data for trans-2-Dodecen-1-ol, trifluoroacetate

| Property | Value / Data | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₃F₃O₂ | nih.govnist.gov |

| Molecular Weight | 280.33 g/mol | nih.govnist.gov |

| IUPAC Name | [(E)-dodec-2-enyl] 2,2,2-trifluoroacetate | nih.gov |

| InChIKey | WMJRRZIEUNTJJE-ZHACJKMWSA-N | nih.govnist.gov |

| Mass Spectrometry | Electron Ionization (EI) spectrum available in NIST WebBook | nist.gov |

| ¹³C NMR Spectra | Data available via SpectraBase | nih.gov |

Succinic Anhydride Adducts and Polymerization Applications

This compound can react with succinic anhydride to form an adduct, (2-dodecen-1-yl)succinic anhydride. medchemexpress.comsigmaaldrich.com This reaction involves the esterification of the alcohol's hydroxyl group by the anhydride, opening the anhydride ring to create a molecule with both an ester linkage and a terminal carboxylic acid group. This bifunctional character is key to its use in polymerization. researchgate.net

The resulting compound, (2-dodecen-1-yl)succinic anhydride, serves as a monomer or a chemical intermediate in the synthesis of polymers. medchemexpress.commedchemexpress.com It is utilized in the manufacturing of various materials, including plastics and resins. medchemexpress.commedchemexpress.com Its applications extend to industrial fields such as coatings, inks, and textile manufacturing. medchemexpress.com For instance, similar structures where succinic anhydride is used to functionalize molecules like lignin (B12514952) are employed to create thermosetting polyester (B1180765) coatings. researchgate.net The process typically involves a self-polyesterification reaction at high temperatures, where the free carboxylic acid groups react with remaining hydroxyl groups to form a crosslinked polymer network. researchgate.net This approach can be used to develop bio-derived coatings and adhesives. researchgate.net

The adduct is also used for the chemical modification of natural polymers like sago starch and gum arabic. sigmaaldrich.com

Table 2: Properties of (2-Dodecen-1-yl)succinic anhydride

| Property | Value / Data | Source |

|---|---|---|

| CAS Number | 19780-11-1 | sigmaaldrich.commedchemexpress.com |

| Molecular Formula | C₁₆H₂₆O₃ | sigmaaldrich.commedchemexpress.com |

| Molecular Weight | 266.38 g/mol | sigmaaldrich.commedchemexpress.com |

| Primary Application | Intermediate in polymerization reactions | medchemexpress.com |

| Industrial Uses | Manufacture of plastics, resins, coatings, inks | medchemexpress.com |

Acetate Ester Synthesis and Related Sex Pheromone Analogues

The synthesis of acetate esters from long-chain unsaturated alcohols like this compound is of significant interest, particularly because many lepidopteran sex pheromones are acetate esters of C12 or C14 alcohols. mdpi.com These molecules are crucial for integrated pest management strategies that rely on species-specific chemical signals for mating disruption or trapping. google.comgoogle.com

The conversion of a dodecenol to its acetate ester can be achieved through various methods. A common laboratory and industrial method is acetylation using acetic anhydride or acetyl chloride in the presence of a base. Another approach is enzymatic acetylation, which offers high selectivity under mild conditions. For example, the lipase (B570770) from Candida antarctica (CAL-B) is effective in catalyzing the acetylation of dodecenols.

While 2-dodecen-1-yl acetate itself is an analogue, extensive research has focused on the synthesis of its isomers, which are active pheromones. For instance, (E)-8-dodecen-1-yl acetate is a key component of the sex pheromone for the Oriental Fruit Moth (Grapholita molesta). Similarly, (Z)-dodec-5-en-1-yl acetate is a component of the sex pheromone of the pine caterpillar, Dendrolimus punctatus. mdpi.com The synthesis of these related compounds often involves multi-step processes, including Wittig reactions to establish the correct geometry of the double bond, followed by reduction and acetylation. mdpi.comgoogle.com The study of these synthetic routes provides a framework for producing a wide range of dodecenyl acetate analogues for research and agricultural applications.

Table 3: Examples of Dodecenyl Acetate Pheromone Analogues and Synthesis Approaches

| Compound Name | Role / Target Species | Common Synthesis Precursor/Reaction | Source |

|---|---|---|---|

| (E)-8-Dodecen-1-yl acetate | Pheromone of Oriental Fruit Moth (Grapholita molesta) | (E)-8-Dodecen-1-ol / Enzymatic Acetylation | |

| (Z)-dodec-5-en-1-yl acetate | Pheromone of Pine Caterpillar (Dendrolimus punctatus) | (Z)-Dodec-5-en-1-ol / Acetylation | mdpi.com |

| (E,Z)-7,9-dodecadien-1-yl acetate | Pheromone of European grapevine moth (Lobesia botrana) | Coupling reactions (e.g., Wittig, Grignard) | google.comgoogle.com |

Analytical Chemistry Methodologies for 2 Dodecen 1 Ol Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

For 2-dodecen-1-ol, NMR is indispensable for differentiating between its geometric isomers, (E)-2-dodecen-1-ol (trans) and (Z)-2-dodecen-1-ol (cis). The spatial arrangement of the hydrogen atoms across the double bond significantly influences their magnetic environments, leading to distinct chemical shifts (δ) and coupling constants (J). jeol.com The coupling constant between the two vinylic protons (at C2 and C3) is a key diagnostic feature:

For the (E)-isomer (trans) , the vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 12-18 Hz .

For the (Z)-isomer (cis) , the vinylic protons are on the same side, leading to a smaller coupling constant, generally between 6-12 Hz .

Furthermore, ¹³C NMR can distinguish between isomers, as the carbon atoms near the double bond exhibit slightly different chemical shifts due to steric effects. For instance, the allylic carbon (C4) in the (Z)-isomer often appears at a higher field (lower ppm value) compared to the (E)-isomer due to the "gamma-gauche" effect.

Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can also be aided by NMR. auremn.org.br Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity between protons, helping to confirm the stereochemistry and providing insights into the preferred rotational conformations of the molecule in solution. nih.gov

Table 1: Representative ¹H NMR Data for Differentiating Isomers of this compound

| Proton(s) | (E)-2-Dodecen-1-ol (trans) | (Z)-2-Dodecen-1-ol (cis) | Key Differentiator |

|---|---|---|---|

| Vinylic H (C2, C3) | δ ≈ 5.5-5.8 ppm | δ ≈ 5.4-5.7 ppm | Coupling Constant (J) |

| Coupling Constant (J H2-H3) | ~15 Hz | ~10 Hz | Trans coupling > Cis coupling |

| Allylic H (C4) | δ ≈ 2.0 ppm | δ ≈ 2.1 ppm | Minor shift differences |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds like this compound. nih.gov

In GC, the sample is vaporized and separated into its components as it travels through a capillary column. fmach.it The separation is based on the differential partitioning of components between a mobile gas phase (typically helium) and a stationary liquid phase coated on the column wall. Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column faster. The time a component takes to travel through the column is its retention time (RT), a characteristic identifier under specific conditions.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), causing the molecule to fragment into smaller, charged ions. The MS sorts these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

For this compound, GC-MS is used for:

Purity Assessment: The resulting chromatogram can reveal the presence of impurities, such as starting materials, byproducts, or isomers, which appear as separate peaks. The area of the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity.

Volatile Component Profiling: When analyzing complex mixtures, such as essential oils or flavor formulations, GC-MS can identify and quantify this compound among numerous other volatile compounds. mdpi.comnih.gov

Structural Confirmation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (184.32 g/mol ) and a characteristic fragmentation pattern, including a prominent peak resulting from the loss of a water molecule (M-18).

Table 2: Typical GC-MS Data for this compound Analysis

| Parameter | Value/Observation | Purpose |

|---|---|---|

| Retention Time (RT) | Dependent on column & conditions | Compound Identification |

| Molecular Ion (M⁺) | m/z 184 | Confirms Molecular Weight |

| Key Fragment 1 | m/z 166 [M-H₂O]⁺ | Confirms Alcohol Functional Group |

| Key Fragment 2 | m/z 69, 83, 97 | Characteristic Alkyl Chain Fragmentation |

Infrared (IR) Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. purdue.edu It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots absorbance versus wavenumber (cm⁻¹), revealing characteristic peaks for different functional groups. lumenlearning.com

For this compound, the IR spectrum provides clear evidence for its key structural features:

Alcohol (-OH group): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol. The broadening is due to intermolecular hydrogen bonding.

Alkene (C=C group): A medium-intensity absorption around 1640-1680 cm⁻¹ corresponds to the C=C stretching vibration. libretexts.org

Vinylic C-H Bonds: The stretching vibration of the C-H bonds on the double bond appears as a medium-intensity peak just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹).

Aliphatic C-H Bonds: The stretching vibrations of the C-H bonds in the long alkyl chain are observed as strong peaks in the 2850-3000 cm⁻¹ region.

C-O Bond: The C-O single bond stretching vibration of the primary alcohol produces a strong absorption in the 1000-1080 cm⁻¹ range.

While standard IR is excellent for functional group identification, subtle differences in the C-H out-of-plane bending region (650-1000 cm⁻¹) can sometimes help distinguish between (E) and (Z) isomers. Trans-alkenes typically show a strong absorption band around 960-980 cm⁻¹, whereas cis-alkenes show a broader, weaker absorption around 675-730 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Bond/Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Peak Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| =C-H (Alkene) | Stretch | 3010 - 3080 | Medium |

| C-H (Alkane) | Stretch | 2850 - 3000 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |

| C-O (Primary Alcohol) | Stretch | 1000 - 1080 | Strong |

Chromatographic Techniques for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. chromatographyonline.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase).

While GC-MS is often preferred for volatile alcohols, HPLC is valuable for this compound analysis in specific contexts:

Quantitative Analysis: HPLC with a suitable detector (like a Refractive Index Detector or a UV detector at low wavelengths if the compound is derivatized) can be used for precise quantification. By running standards of known concentration, a calibration curve can be generated to determine the exact concentration of this compound in a sample.

Intermediate Characterization: During the synthesis of this compound, starting materials or intermediates may be non-volatile or thermally unstable, making HPLC the ideal technique to monitor the reaction's progress and characterize these intermediate compounds.

Isomer Separation: With the appropriate column (e.g., a reversed-phase C18 column) and mobile phase composition, HPLC can be optimized to separate the (E) and (Z) isomers of this compound, allowing for their individual quantification. nih.gov

Table 4: Illustrative HPLC Parameters for Isomer Analysis of this compound

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation of non-polar compounds |

| Mobile Phase | Acetonitrile/Water Gradient | Elution and separation of components |

| Flow Rate | 1.0 mL/min | Controls speed of separation |

| Detector | Refractive Index (RI) or UV (low λ) | Detection of eluted components |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase). aga-analytical.com.pl

The primary applications of TLC in the context of this compound are:

Reaction Monitoring: TLC is an invaluable tool for qualitatively monitoring the progress of a chemical synthesis. quora.comlibretexts.org Small aliquots of the reaction mixture are spotted onto a TLC plate over time. The disappearance of the starting material spot and the appearance of a new product spot (with a different Retention Factor, Rf) indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

Preliminary Separation: TLC is used to determine the optimal solvent system (mobile phase) for a larger-scale separation by column chromatography. Different solvent mixtures are tested to find the one that gives the best separation between the desired product and any impurities. The Rf value, defined as the distance traveled by the compound divided by the distance traveled by the solvent front, is used to assess the separation.

A key advantage of TLC is that multiple samples can be run simultaneously on a single plate, making it highly efficient for screening purposes. ukessays.com

Table 5: Using TLC to Monitor the Synthesis of this compound

| Lane on TLC Plate | Components Spotted | Observation | Interpretation |

|---|---|---|---|

| 1 (Reference) | Starting Material (e.g., Dodecanal) | Single spot at Rf ≈ 0.6 | Position of the reactant |

| 2 (Co-spot) | Starting Material + Reaction Mixture | Two separated spots initially | Confirms identity of spots |

| 3 (Reaction Mixture, t=0) | Initial reaction mixture | Single spot corresponding to starting material | Reaction has not yet started |

| 4 (Reaction Mixture, t=1 hr) | Reaction mixture after 1 hour | Faint product spot (Rf ≈ 0.3), strong starting material spot | Reaction is proceeding |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comacs.org For an alcohol like this compound, the spectrum would be characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. orgchemboulder.com Other key peaks would include C-H stretching vibrations from the aliphatic chain around 2921-2852 cm⁻¹ and a C-O stretching vibration between 1260-1050 cm⁻¹. orgchemboulder.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Alcohols

| Functional Group | Absorption Region (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad |

| C-O Stretch | 1260-1050 | Strong |

General data for alcohols. orgchemboulder.com

Advanced Spectroscopic Applications in Pharmaceutical and Biopharmaceutical Research

While specific research detailing the advanced spectroscopic applications of this compound in the pharmaceutical sector is not extensively documented, the analytical techniques are crucial for the characterization of related long-chain alcohols used in pharmaceutical formulations. pccarx.comwisdomlib.org These compounds can function as solvents, penetration enhancers, or excipients that affect the stability and delivery of active pharmaceutical ingredients (APIs). pccarx.comhunterlab.comchemeurope.com

Advanced spectroscopic methods are vital for ensuring the quality, safety, and efficacy of such formulations. americanpharmaceuticalreview.com

Detailed Research Findings:

High-Resolution Mass Spectrometry (HRMS): In pharmaceutical development, HRMS is critical for the precise identification of compounds and the detection of impurities. nih.govtechnologynetworks.comnih.gov For a compound like this compound, HRMS can confirm its elemental composition with high accuracy, distinguishing it from isomers or impurities with very similar masses. researchgate.net This is essential during quality control to detect unwanted byproducts from synthesis or degradation products that could affect the drug product's safety. technologynetworks.com Techniques like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide the ultra-high resolution needed for this level of analysis. nih.govresearchgate.net

Two-Dimensional (2D) NMR Spectroscopy: When one-dimensional NMR spectra are insufficient to resolve complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. preprints.org These methods are invaluable for the structural elucidation of impurities and degradation products, which are often present in low concentrations. ijprajournal.com For this compound, if used as a pharmaceutical excipient, 2D NMR could be used to unequivocally identify any process-related impurities or isomers, ensuring the purity of the final product. preprints.orgyoutube.com

Spectroscopy for Formulation Analysis: Spectroscopic techniques are widely used to analyze the composition of pharmaceutical excipients and their interaction with APIs. juniperpublishers.com Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for the non-destructive identification and quantification of excipients in solid dosage forms. chemeurope.com Should this compound be part of a formulation, these methods could monitor its distribution, stability, and interaction with the active ingredient, which is crucial for the performance and shelf-life of the medication. hunterlab.com

Computational Chemistry and Theoretical Studies of 2 Dodecen 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies utilizing DFT have been performed to determine the optimized geometry and energetic properties of trans-2-dodecen-1-ol trifluoroacetate (B77799).

The calculations, performed using the B3LYP method with the 6-31G+ (d,p) basis set, established the stable configuration of the molecule. mdpi.com The analysis revealed that the optimized structure of trans-2-dodecen-1-ol trifluoroacetate belongs to the C1 point group symmetry. mdpi.com This lack of higher symmetry means that all its vibrational frequencies belong to the 'A' symmetry species. mdpi.com The total energy calculated for this optimized structure was -997.04879 Hartrees. mdpi.com This value is a fundamental outcome of the DFT calculation, representing the total electronic energy of the molecule in its ground state, which is crucial for comparing its stability against other compounds. mdpi.com

| Computational Method | Basis Set | Point Group Symmetry | Calculated Total Energy (Hartree) |

|---|---|---|---|

| B3LYP | 6-31G+ (d,p) | C1 | -997.04879 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govwuxiapptec.com

For trans-2-dodecen-1-ol trifluoroacetate, FMO analysis was conducted at the B3LYP/6-31G+ (d,p) level. researchgate.net The energy of the HOMO was calculated to be -7.39524 eV. mdpi.comnih.gov This value suggests that the molecule has a strong capability to donate electrons. mdpi.comnih.gov The energy of the LUMO, conversely, indicates its ability to accept electrons. nih.gov A small HOMO-LUMO gap signifies that a molecule requires less energy for electronic excitation, making it more reactive and "softer". mdpi.com The analysis identified trans-2-dodecen-1-ol trifluoroacetate as the most reactive and least stable compound among the set of molecules it was compared with. mdpi.com

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -7.39524 | Good electron donor capability. nih.gov |

| ELUMO | -0.90013 | Ability to accept electrons. nih.gov |

| HOMO-LUMO Gap (ΔE) | 6.49511 | High chemical reactivity (soft molecule). mdpi.com |

Electrostatic Properties: Dipole Moments and Charge Distribution Mapping

The electrostatic properties of a molecule, such as its dipole moment and charge distribution, are fundamental to understanding its polarity and intermolecular interactions. Computational studies on trans-2-dodecen-1-ol trifluoroacetate have shown it possesses a higher dipole moment compared to other related compounds studied, which points to a significant separation of charge within the molecule. mdpi.comnih.gov

Further analysis through Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution. researchgate.net The MESP map for trans-2-dodecen-1-ol trifluoroacetate identifies specific regions of electron density. mdpi.com Negative potential regions, which are susceptible to electrophilic attack, were found to be associated with oxygen atoms. mdpi.comresearchgate.net

To quantify the charge distribution, Mulliken population analysis and Natural Bond Orbital (NBO) charges were calculated. researchgate.net For trans-2-dodecen-1-ol trifluoroacetate, the highest positive Mulliken charge (0.769 a.u.) was located on the carbon atom bonded to the trifluoromethyl (CF₃) group. mdpi.com The NBO analysis confirmed this, showing the highest positive charge (0.983 a.u.) on the same carbon atom. mdpi.com The most significant negative Mulliken charge (-0.480 a.u.) was found on an oxygen atom. mdpi.com This detailed charge mapping helps in predicting sites for nucleophilic and electrophilic interactions.

Molecular Reactivity Predictions: Chemical Potential, Hardness, and Electrophilicity Indices

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. chemistryjournals.net These indices, including chemical potential (μ), hardness (η), and electrophilicity (ω), are calculated from the HOMO and LUMO energies.

Ionization Potential (I) : The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO). For trans-2-dodecen-1-ol trifluoroacetate, the low ionization potential of 7.39524 eV indicates it is an effective electron donor. mdpi.com

Chemical Potential (µ) : This measures the tendency of an electron to escape from a system. A more negative µ value suggests it is easier to gain an electron than to lose one. mdpi.com The study indicated that trans-2-dodecen-1-ol trifluoroacetate is the most reactive compound in its comparative set. mdpi.com

Electrophilicity (ω) : This index measures the energy stabilization when a molecule acquires additional electronic charge. mdpi.com A higher electrophilicity value points to a good electrophile. The results identified trans-2-dodecen-1-ol, trifluoroacetate as a good electrophile, while other compounds in the study were better nucleophiles. mdpi.com

| Reactivity Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 7.39524 | Best electron donor in its comparative set. mdpi.com |

| Electron Affinity (A) | 0.90013 | Propensity to accept an electron. |

| Electronegativity (χ) | 4.147685 | Ability to attract electrons. mdpi.com |

| Chemical Potential (µ) | -4.147685 | High reactivity and least stable in its set. mdpi.com |

| Hardness (η) | 3.247555 | Relates to the HOMO-LUMO gap. |

| Softness (S) | 0.307924 | Reciprocal of hardness. |

| Electrophilicity Index (ω) | 2.65178 | Indicates a good electrophile. mdpi.com |

Vibrational Spectral Analysis and Theoretical Band Assignments

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. springer.com By calculating the vibrational frequencies and modes of a molecule, specific bands in an experimental spectrum can be assigned to the motions of particular functional groups.

For trans-2-dodecen-1-ol trifluoroacetate, vibrational frequencies were calculated using the DFT B3LYP/6-31+G(d,p) method. mdpi.comnih.gov The theoretical vibrational spectrum was then compared with the experimental FT-IR spectrum, allowing for detailed band assignments. nih.gov Given the molecule's C1 point group symmetry, all calculated vibrational modes are of the 'A' symmetry species. mdpi.com The study provided a detailed table (Table 4 in the source) that lists the calculated scaled wavenumbers and their corresponding assignments, enabling a thorough understanding of the molecule's vibrational properties. mdpi.comnih.gov For example, specific frequency ranges could be assigned to C-H stretching, C=C stretching of the alkene group, and vibrations involving the trifluoroacetate group.

Chemical Ecology and Biological Roles of 2 Dodecen 1 Ol As a Semiochemical

Plant-Insect Interactions: Role as a Volatile Organic Compound (VOC) in Plant Defense

Plants emit a diverse array of volatile organic compounds (VOCs) that play crucial roles in their interactions with the surrounding environment. unavarra.esnih.gov These VOCs can act as defense mechanisms against herbivores and pathogens, either directly or indirectly. researchgate.netnih.govicrisat.org When attacked by herbivores, plants release specific VOCs, known as herbivore-induced plant volatiles (HIPVs), which can repel the herbivores or attract their natural enemies. researchgate.netlsu.edu

Research has identified (E)-2-dodecen-1-ol as one of the many VOCs released by plants. For instance, a study on wheat plants showed that the emission of (E)-2-dodecen-1-ol increased significantly after infestation by the bird cherry-oat aphid, Rhopalosiphum padi. plos.org This suggests a potential role for this compound in the plant's defense response. Similarly, it has been detected in the volatile profile of the grapevine cultivar Isabella, which is known for its tolerance to pathogens, indicating its potential involvement in plant defense mechanisms. dntb.gov.ua

One of the key indirect defense strategies in plants is the attraction of natural enemies of the attacking herbivores. nih.govpurpest.eu This is often mediated by the release of specific HIPVs. researchgate.net While there is no specific report detailing the attraction of natural predators by 2-dodecen-1-ol, it is known that structurally similar compounds can attract predators. For example, geranyl acetone, a potential analogue of (E)-β-farnesene (a known aphid alarm pheromone), is thought to be an attractant for aphid natural enemies like lacewings. plos.org The odorant-binding proteins in some predators that recognize specific attractants can also bind with structurally similar molecules, broadening the range of cues they can detect. plos.org The emission of (E)-2-dodecen-1-ol by aphid-infested wheat suggests it could be part of a volatile blend that signals the presence of prey to predators and parasitoids. plos.org

Pheromone Chemistry in Insect Communication Systems

Semiochemicals, including pheromones, are fundamental to insect communication, mediating behaviors such as mating, aggregation, and trail-following. researchgate.netresearchgate.net this compound and its isomers are significant components in the pheromonal communication of various insect orders.

In the order Lepidoptera, straight-chain pheromones, including various isomers of dodecen-1-ol and their acetates, are common components of female-produced sex pheromones. frontiersin.org These compounds are highly specific and are crucial for reproductive isolation between closely related species.

(Z)-8-dodecen-1-ol has been identified as a key sex pheromone component for the mangrove-boring moth Cryptophlebia horii. nih.gov The pheromone blend for this species also includes (E)-8-dodecen-1-ol and dodecan-1-ol. Interestingly, two other sibling species, Cryptophlebia palustris and Cryptophlebia amamiana, use the corresponding acetates of these alcohols, highlighting the subtle chemical shifts that ensure species-specific communication. nih.gov

The European goat moth, Cossus cossus, utilizes (Z)-5-dodecen-1-ol as a sex pheromone component. europa.eu Research has also found that adding (5Z)-5-dodecen-1-ol (Z5-12:OH) and its acetate (B1210297) to the existing three-component pheromone blend for the pine caterpillar moth, Dendrolimus punctatus, increases its trapping efficacy. frontiersin.org

Structural analogues of this compound are also prevalent. For instance, (Z)-7-dodecen-1-ol acetate and (Z)-5-dodecen-1-ol acetate are pheromone components for the cabbage looper, Trichoplusia ni. usda.gov The oriental fruit moth, Grapholita molesta, uses a blend that includes (Z)-8-dodecen-1-yl acetate and (E)-8-dodecen-1-yl acetate. researchgate.net The sweetpotato weevil, Cylas formicarius elegantulus, uses an ester, (Z)-3-dodecen-1-ol (E)-2-butenoate, as its major sex pheromone component, with laboratory assays showing some activity from the related (Z)-2-dodecen-1-ol (E)-2-butenoate. google.com

Table 1: Examples of this compound and its Analogues in Lepidopteran Sex Pheromones

| Species | Common Name | Compound | Reference |

|---|---|---|---|

| Cryptophlebia horii | Mangrove Borer | (Z)-8-dodecen-1-ol | nih.gov |

| Cossus cossus | European Goat Moth | (Z)-5-dodecen-1-ol | europa.eu |

| Dendrolimus punctatus | Pine Caterpillar Moth | (5Z)-5-dodecen-1-ol | frontiersin.org |

| Grapholita molesta | Oriental Fruit Moth | (Z)-8-dodecen-1-yl acetate | researchgate.net |

| Trichoplusia ni | Cabbage Looper | (Z)-7-dodecen-1-ol acetate | usda.gov |

In social insects like termites, trail pheromones are essential for coordinating foraging and other group activities. researchgate.netfrontiersin.org C12 alcohols are common constituents of these trail pheromones. researchgate.netnih.gov

(Z)-3-dodecen-1-ol has been identified as a major, and often sole, component of the trail-following pheromone in numerous termite species, particularly within the family Kalotermitidae. researchgate.net This suggests it is a conserved signal within this taxonomic group. It is also used as a trail pheromone in some species of Macrotermitinae. researchgate.net

While some species use a single compound, others employ a more complex blend. For example, the trail pheromone of Nasutitermes corniger is a mixture of three compounds, one of which is (Z)-3-dodecen-1-ol. frontiersin.org The western subterranean termite, Reticulitermes hesperus, responds to (3Z,6Z,8E)-dodecatrien-1-ol, a related C12 alcohol, for trail-following. nih.gov Research indicates that many termite species are sensitive to (Z)-3-dodecen-1-ol, even if it is not their primary trail pheromone, suggesting that a generally active C12 alcohol may be supplemented with species-specific compounds to ensure trail fidelity. nih.gov

Table 2: this compound Isomers in Termite Trail Pheromones

| Family/Species | Compound | Reference |

|---|---|---|

| Kalotermitidae (various species) | (Z)-3-dodecen-1-ol | researchgate.net |

| Nasutitermes corniger | (Z)-3-dodecen-1-ol (part of a blend) | frontiersin.org |

| Various African species | High sensitivity to (Z)-3-dodecen-1-ol | nih.gov |

Insects detect semiochemicals like this compound through olfactory receptor neurons (ORNs) located in sensilla, typically on their antennae. annualreviews.orgnih.gov Each ORN is often tuned to a specific key compound. annualreviews.org The binding of a pheromone molecule to a receptor protein on the ORN initiates a signal cascade, leading to a nerve impulse and a behavioral response. mdpi.com

The insect olfactory system is highly sensitive and can respond to even single molecules of a pheromone. annualreviews.org The response is often dose-dependent. researchgate.net Electrophysiological techniques, such as electroantennography (EAG), which measures the summed potential from all ORNs on the antenna, are used to study these responses. researchgate.net For example, EAG studies on Cryptophlebia horii identified (Z)-8-dodecen-1-ol and (E)-8-dodecen-1-ol as EAG-active components. nih.gov

Prolonged or high-concentration exposure to a pheromone can lead to sensory adaptation, a noncompetitive mechanism of mating disruption where the olfactory system becomes less responsive. researchgate.net This can occur at the level of the peripheral receptors (sensory adaptation) or in the central nervous system (habituation). researchgate.net A study on moths exposed to (Z)-8-dodecen-1-ol showed an 80% reduction in the EAG response after prolonged exposure, demonstrating significant sensory adaptation. This adaptation raises the response threshold, meaning a stronger stimulus is needed to elicit the same behavioral response, which can prevent males from locating females in an environment saturated with synthetic pheromones. researchgate.net

Broader Biological Activities and Mechanistic Research

Recent scientific investigations have extended beyond the role of this compound as a pheromone, exploring its wider biological activities. These studies delve into its potential as an antimicrobial agent and its involvement in the complex signaling systems of plants. This research opens up new perspectives on the ecological significance of this compound.

This compound has been identified as a component of various plant essential oils that exhibit significant antimicrobial and antibiofilm capabilities. Its presence is often correlated with the bioactivity of these natural extracts, particularly against pathogenic bacteria.

Research has highlighted that this compound is one of the abundant aliphatic alcohols in the essential oil of Coriandrum sativum (coriander). mdpi.comresearchgate.net Studies evaluating fractions of coriander essential oil have suggested that the presence of alcohols like this compound may be responsible for activity against Streptococcus mutans biofilms. nih.gov S. mutans is a key bacterium implicated in the formation of dental plaque and the development of dental caries. mdpi.comnih.gov Essential oils are known to exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, which impairs functions like respiratory activity and ion transport. researchgate.netnih.gov

The following table summarizes findings from studies on essential oils where this compound was identified as a constituent and antimicrobial activity was observed.

| Plant Source | Target Microorganism(s) | Observed Activity | Supporting Evidence |

| Coriandrum sativum (Coriander) | Streptococcus mutans | Inhibition of biofilm formation. nih.govnih.gov | Bioactive fractions containing this compound were effective against biofilm. nih.govnih.gov The compound is noted for its potential against cariogenic bacteria. mdpi.com |

| Eryngium foetidum | Staphylococcus aureus | Antibacterial activity (MIC: 105 µg/mL, MBC: 150 µg/mL for the essential oil). uptc.edu.coscielo.org.co | trans-2-dodecen-1-ol was identified as a 3.0% component of the active essential oil. uptc.edu.coscielo.org.co |

| General Screening | Klebsiella rhizophila, Klebsiella aerogenes | The parent essential oil (C. sativum) was active, but literature on the specific activity of this compound was noted as lacking. mdpi.com | This compound is a known major constituent of the tested oil. mdpi.com |

The presence of this compound in various plants, including Eryngium foetidum and Aesculus hippocastanum (horse chestnut), suggests a potential role in endogenous plant processes. uptc.edu.conih.gov While direct evidence detailing its specific function is still emerging, its chemical structure as a C12 fatty acid derivative places it within a class of molecules known as oxylipins, which are crucial mediators of plant signaling. mdpi.com